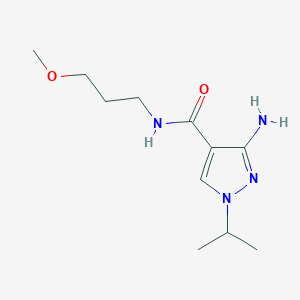
3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-N-(3-メトキシプロピル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、ピラゾール誘導体のクラスに属する合成有機化合物です。ピラゾールは、その多様な生物活性が知られており、新しい治療薬の開発のために医薬品化学で広く使用されています。
準備方法
3-アミノ-N-(3-メトキシプロピル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドの合成は、通常、複数段階の有機反応を伴います。合成経路には、以下の段階が含まれる場合があります。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンまたはβ-ケトエステルを酸性または塩基性条件下で反応させることで実現できます。
アミノ基の導入: アミノ基は、求核置換反応を介して導入できます。
メトキシプロピル基の付加: この段階では、ピラゾール中間体を適切なアルキル化剤と反応させる必要がある場合があります。
カルボキサミド基の形成: これは、ピラゾール中間体とイソシアネートを反応させるか、カルボン酸誘導体をアミド化することで実現できます。
工業生産方法には、収量と純度を向上させるためのこれらの段階の最適化、効率を向上させるための触媒や特定の反応条件の使用が含まれる場合があります。
化学反応の分析
3-アミノ-N-(3-メトキシプロピル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化し、対応する酸化物を形成できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を形成することができます。
置換: アミノ基とメトキシプロピル基は、求核置換反応に関与し、さまざまな置換誘導体の形成につながる可能性があります。
これらの反応で使用される一般的な試薬や条件には、酸、塩基、エタノールやジクロロメタンなどの溶媒、パラジウムや白金などの触媒が含まれます。
科学研究への応用
3-アミノ-N-(3-メトキシプロピル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、次のようないくつかの科学研究への応用があります。
医薬品化学: この化合物は、抗炎症作用、鎮痛作用、抗がん作用など、潜在的な治療特性について研究されています。
生物学研究: これは、さまざまな生物学的経路と分子標的を研究するためのツール化合物として使用されます。
化学合成: この化合物は、より複雑な分子や医薬品を合成する際の中間体として役立ちます。
工業応用: これは、新しい材料、農薬、その他の工業製品の開発で使用される可能性があります。
科学的研究の応用
3-amino-N-(3-methoxypropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.
作用機序
3-アミノ-N-(3-メトキシプロピル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素、受容体、または他のタンパク質に結合し、その活性を調節し、さまざまな生物学的効果につながる可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
3-アミノ-N-(3-メトキシプロピル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドは、次のような他のピラゾール誘導体と比較できます。
1-フェニル-3-メチル-5-ピラゾロン: 抗炎症作用と鎮痛作用で知られています。
3,5-ジメチルピラゾール: 腐食防止剤として、および医薬品の合成に使用されます。
4-アミノ-1H-ピラゾール-3-カルボキサミド: 潜在的な抗がん活性について研究されています。
3-アミノ-N-(3-メトキシプロピル)-1-(プロパン-2-イル)-1H-ピラゾール-4-カルボキサミドの独自性は、その特定の置換パターンにあり、これは明確な化学的および生物学的特性をもたらします。
特性
分子式 |
C11H20N4O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
3-amino-N-(3-methoxypropyl)-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O2/c1-8(2)15-7-9(10(12)14-15)11(16)13-5-4-6-17-3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |
InChIキー |
WQEIWZXHWFVOAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)NCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


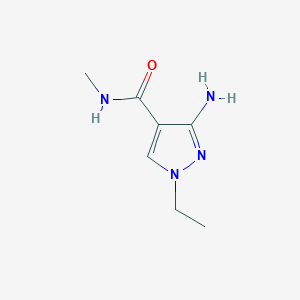
amine](/img/structure/B11739731.png)
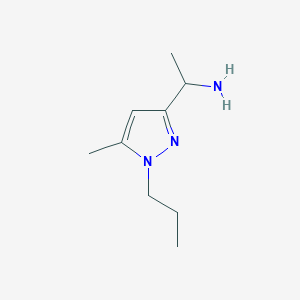
amine](/img/structure/B11739737.png)

![[(4-Ethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739750.png)
![1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11739754.png)
![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739768.png)
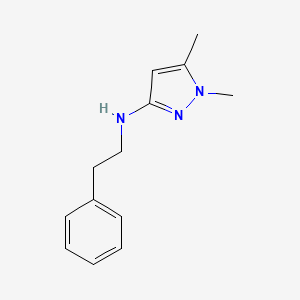
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739770.png)
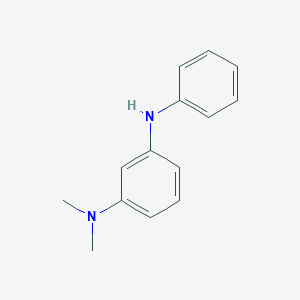
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739785.png)


